2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one 2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one The first highly specific positive modulator at α6β2/3γ2 receptors; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 77779-50-1
VCID: VC0006421
InChI: InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
SMILES: COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Molecular Formula: C17H13N3O2
Molecular Weight: 291.3 g/mol

2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one

CAS No.: 77779-50-1

Inhibitors

VCID: VC0006421

Molecular Formula: C17H13N3O2

Molecular Weight: 291.3 g/mol

2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one - 77779-50-1

CAS No. 77779-50-1
Product Name 2,5-Dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one
Molecular Formula C17H13N3O2
Molecular Weight 291.3 g/mol
IUPAC Name 2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one
Standard InChI InChI=1S/C17H13N3O2/c1-22-12-8-6-11(7-9-12)20-17(21)14-10-18-15-5-3-2-4-13(15)16(14)19-20/h2-10,19H,1H3
Standard InChIKey FTHGIXILGYJOBQ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Canonical SMILES COC1=CC=C(C=C1)N2C(=O)C3=C(N2)C4=CC=CC=C4N=C3
Description The first highly specific positive modulator at α6β2/3γ2 receptors; High Quality Biochemicals for Research Uses
Synonyms 2,5-dihydro-2-(4-methoxyphenyl)-3H-pyrazolo(4,3-c)quinolin-3-one
CGS 9895
CGS-9895
PubChem Compound 100812
Last Modified Nov 11 2021
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